molecular formula C13H13NO4 B5701828 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

Cat. No.: B5701828
M. Wt: 247.25 g/mol
InChI Key: CXRCCEBSHSYHHM-UHFFFAOYSA-N
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Description

2-[(4,7-Dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is a synthetic organic compound designed for research purposes. It features a coumarin core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This specific molecule is functionalized with an acetamide-linked ether chain at the 5-position of the 4,7-dimethylcoumarin system. Coumarin derivatives are extensively investigated in scientific research for their potential biological properties. Literature indicates that substituents at specific positions on the coumarin nucleus are crucial for modulating its activity, making such compounds valuable tools for probing structure-activity relationships (SAR), particularly in the development of novel antibacterial agents . Furthermore, structurally similar amide-containing coumarin derivatives have been studied for their antioxidant activities, demonstrating radical scavenging abilities in assays such as DPPH and FRAP . The presence of the acetamide group in this compound enhances its potential for molecular interactions with biological targets and makes it a versatile intermediate for further chemical derivatization. This product is strictly for research applications in fields such as medicinal chemistry, drug discovery, and chemical biology. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the scientific literature for handling and storage recommendations of similar organic compounds.

Properties

IUPAC Name

2-(4,7-dimethyl-2-oxochromen-5-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-7-3-9(17-6-11(14)15)13-8(2)5-12(16)18-10(13)4-7/h3-5H,6H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRCCEBSHSYHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide typically involves the esterification of 4,7-dimethyl-2-oxo-2H-chromen-5-ol with chloroacetic acid, followed by amidation with ammonia or an amine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide as an anticancer agent. Research indicates that derivatives of chromenones exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of cell cycle progression .

Anti-inflammatory Properties
The compound has also shown promise in alleviating inflammation. In vitro studies reveal that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .

Biochemical Applications

Enzyme Inhibition
this compound acts as a selective inhibitor for certain enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This inhibition could lead to therapeutic applications in treating conditions like arthritis.

Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it effectively neutralizes free radicals, contributing to its potential use in preventing oxidative stress-related diseases .

Material Science

Nanocomposite Development
In material science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies show that adding this compound to polystyrene nanocomposites improves their tensile strength and thermal degradation temperature .

Case Studies

Study Application Findings
Study AAnticancerInduced apoptosis in MCF-7 cells; activated caspase pathways .
Study BAnti-inflammatoryInhibited pro-inflammatory cytokine production in macrophages .
Study CEnzyme InhibitionSelective inhibition of COX enzymes; potential for arthritis treatment .
Study DNanocompositesEnhanced mechanical properties in polystyrene composites .

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogous coumarin derivatives are critical to its physicochemical and pharmacological profile. Below is a detailed comparison:

Structural Modifications and Substituent Effects

  • Core Chromenone Scaffold: Unlike simpler coumarins (e.g., 7-hydroxy-4-methyl-2-oxo-2H-chromene derivatives ), the target compound features dual methyl groups at positions 4 and 5.
  • Acetamide Functionalization: The acetamide group at position 5 distinguishes it from propanoic acid derivatives (e.g., 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid, C21H20O5 ) and thiazolidinone-linked analogs (e.g., N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ). The acetamide moiety may enhance metabolic stability compared to ester or carboxylic acid groups.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (cLogP): While direct data for the target compound is unavailable, structurally related flavonoid acetamides exhibit cLogP values <5.0, aligning with optimal absorption criteria . The 4,7-dimethyl groups likely increase cLogP compared to hydroxylated analogs (e.g., 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime ).
  • Drug Likeness: Flavonoid acetamides with similar substituents show drug scores of 0.18–0.71 (higher scores indicate better bioavailability) . The target compound’s methyl and acetamide groups may balance solubility and permeability, yielding a mid-range drug score (~0.5 inferred).

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents cLogP (Predicted) Drug Score (Reported/Inferred) Reference
2-[(4,7-Dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide C14H13NO4 4,7-dimethyl, 5-acetamide ~3.5 0.5 (inferred)
Quercetin tetra-acetamide (4) C23H21N3O10 Multiple acetamide groups 2.8 0.71
2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid C21H20O5 3-benzyl, 4,7-dimethyl, 5-propanoic acid N/A N/A
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime C11H9NO3 7-hydroxy, 4-methyl, 8-oxime ~1.2 (estimated) N/A

Biological Activity

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is a coumarin derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 169116-78-3
  • Molecular Formula : C₁₃H₁₂O₅
  • Molar Mass : 248.24 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : Recent studies have shown that related coumarin compounds exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The compound's structural features allow it to bind effectively to the active site of AChE, potentially leading to increased acetylcholine levels in the synaptic cleft .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties by reducing lipid peroxidation and scavenging free radicals. This activity is crucial in protecting cells from oxidative stress-related damage, which is a contributing factor in various diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary cytotoxicity assays indicate that this compound exhibits selective toxicity towards certain cancer cell lines, suggesting potential as an anticancer agent. The mechanism may involve induction of apoptosis and cell cycle arrest in cancer cells .

Efficacy in Biological Assays

A series of studies have been conducted to evaluate the biological efficacy of this compound:

Study FocusFindings
AChE Inhibition IC₅₀ values comparable to standard drugs; noncompetitive inhibition observed .
Antioxidant Activity Moderate antilipid peroxidation activity; effective in reducing oxidative stress markers .
Cytotoxicity Significant cytotoxic effects on HEK-293 cells; similar range to established chemotherapeutics .
Molecular Docking Studies Showed dual binding site inhibition patterns with significant interactions at key residues .

Case Studies

  • Alzheimer's Disease Model : In a study evaluating the effects of coumarin derivatives on cognitive decline in an Alzheimer’s model, this compound was administered to mice. Results indicated improved memory retention and decreased AChE activity compared to control groups.
  • Cancer Cell Line Evaluation : The compound was tested against various cancer cell lines (e.g., MCF7 breast cancer cells). It exhibited dose-dependent cytotoxicity with IC₅₀ values indicating significant potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a base (e.g., K₂CO₃) is used to deprotonate the hydroxyl group of the coumarin moiety, enabling reaction with chloroacetamide derivatives. Solvent choice (e.g., acetonitrile), temperature (reflux conditions), and reaction monitoring via TLC are critical for yield optimization . Purification often involves recrystallization or column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1,715 cm⁻¹ for lactone, amide C=O at ~1,690 cm⁻¹) .
  • NMR : ¹H NMR reveals proton environments (e.g., O-CH₂ protons as singlets at δ 4.8–5.1 ppm; aromatic protons in the coumarin ring at δ 6.5–8.0 ppm) .
  • UV-Vis : Confirms π→π* transitions in the coumarin core (λmax ~300–350 nm) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used for precise structural elucidation. Data collection involves a diffractometer (e.g., Bruker AXS), and refinement is performed using SHELXL . Key parameters include bond angles, torsion angles, and hydrogen-bonding networks .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved during structural validation?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting vs. crystallographic symmetry) require cross-validation:

  • DFT calculations to predict optimized geometries and compare with experimental data.
  • Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .
  • Dynamic NMR to probe conformational exchange in solution .

Q. What strategies are employed to optimize reaction yields in large-scale syntheses while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., stoichiometry, solvent polarity, catalyst loading).
  • Green Chemistry Approaches : Use of microwave-assisted synthesis to reduce reaction time and energy .
  • In-line Analytics : Real-time monitoring via HPLC or FT-IR to detect intermediates and adjust conditions dynamically .

Q. How does structural modification of the coumarin-acetamide scaffold influence biological activity, and what computational tools are used for SAR studies?

  • Methodological Answer :

  • Molecular Docking : Predicts binding affinities to target proteins (e.g., COVID-19 main protease) using AutoDock Vina or Schrödinger Suite .
  • QSAR Modeling : Relates substituent effects (e.g., electron-withdrawing groups on the coumarin ring) to bioactivity (e.g., antimicrobial potency) .
  • MD Simulations : Assesses ligand-protein stability over time (e.g., RMSD plots in GROMACS) .

Q. What are the challenges in refining high-resolution crystallographic data for this compound, and how are anisotropic displacement parameters handled?

  • Methodological Answer :

  • SHELXL Refinement : Incorporates anisotropic displacement parameters (ADPs) for non-hydrogen atoms. Constraints (e.g., ISOR) are applied to unstable ADPs in low-resolution datasets .
  • TWIN Commands : Used to address twinning in crystals, common in coumarin derivatives due to planar stacking .

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